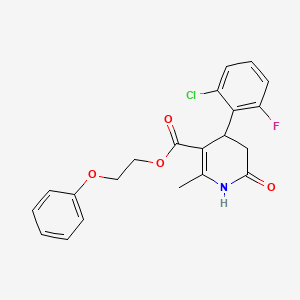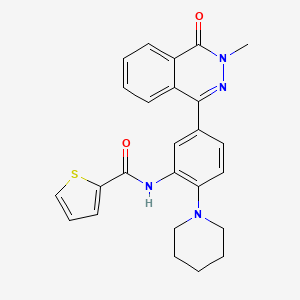![molecular formula C19H28N4O4S B4581045 propan-2-yl 5-carbamoyl-2-[(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B4581045.png)
propan-2-yl 5-carbamoyl-2-[(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylacetyl)amino]-4-methylthiophene-3-carboxylate
Descripción general
Descripción
Propan-2-yl 5-carbamoyl-2-[(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylacetyl)amino]-4-methylthiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups. This compound includes a thiophene ring, a carbamoyl group, and a hexahydropyrrolo[1,2-a]pyrazine moiety. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 5-carbamoyl-2-[(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylacetyl)amino]-4-methylthiophene-3-carboxylate involves multiple steps, typically starting with the preparation of the thiophene ring and the hexahydropyrrolo[1,2-a]pyrazine moiety. The synthetic route may include:
Cyclization Reactions: Formation of the hexahydropyrrolo[1,2-a]pyrazine ring through cyclization of appropriate precursors.
Acylation Reactions: Introduction of the acyl group to the thiophene ring.
Coupling Reactions: Coupling of the thiophene derivative with the hexahydropyrrolo[1,2-a]pyrazine derivative under suitable conditions, often involving catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:
Batch Processing: Using large-scale reactors to carry out the synthesis in batches.
Continuous Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.
Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl 5-carbamoyl-2-[(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylacetyl)amino]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Propan-2-yl 5-carbamoyl-2-[(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylacetyl)amino]-4-methylthiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its diverse functional groups.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its biological activities, including antimicrobial and anti-inflammatory properties.
Material Science: Explored for its potential use in the development of organic electronic materials.
Mecanismo De Acción
The mechanism of action of propan-2-yl 5-carbamoyl-2-[(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylacetyl)amino]-4-methylthiophene-3-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The thiophene ring and the hexahydropyrrolo[1,2-a]pyrazine moiety may play crucial roles in binding to these targets and modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[1,2-a]pyrazine Derivatives: Compounds with similar pyrrolo[1,2-a]pyrazine scaffolds.
Thiophene Derivatives: Compounds containing thiophene rings with various substituents.
Carbamoyl Derivatives: Compounds with carbamoyl groups attached to different scaffolds.
Uniqueness
Propan-2-yl 5-carbamoyl-2-[(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylacetyl)amino]-4-methylthiophene-3-carboxylate is unique due to its combination of a thiophene ring, a carbamoyl group, and a hexahydropyrrolo[1,2-a]pyrazine moiety. This combination of functional groups provides a distinct set of chemical properties and potential biological activities that are not commonly found in other compounds.
Propiedades
IUPAC Name |
propan-2-yl 2-[[2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)acetyl]amino]-5-carbamoyl-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O4S/c1-11(2)27-19(26)15-12(3)16(17(20)25)28-18(15)21-14(24)10-22-7-8-23-6-4-5-13(23)9-22/h11,13H,4-10H2,1-3H3,(H2,20,25)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGDKWZHOSZCMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)CN2CCN3CCCC3C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-oxo-3-(2-phenylethyl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4580969.png)

![3-benzyl-5-[(2-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B4580976.png)
![5-bromo-2-chloro-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4580987.png)
![N-[2-(4-chlorophenyl)-1-({[2-(diethylamino)ethyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B4580999.png)
![N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4581006.png)
![(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4581015.png)


![{[1-(METHYLSULFANYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-YL]AMINO}FORMONITRILE](/img/structure/B4581053.png)
![4-propyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B4581060.png)
![4-[(4-chlorophenoxy)carbonyl]benzyl 2-(acetyloxy)benzoate](/img/structure/B4581061.png)
![2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B4581074.png)
